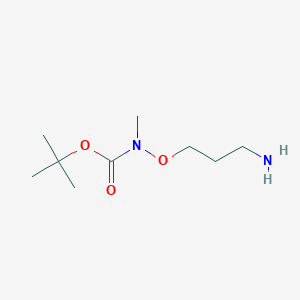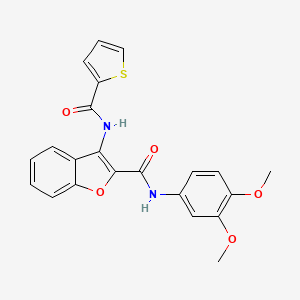
N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups, thiophene, and benzofuran moieties in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of Methoxy Groups: Methoxylation of the aromatic ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
Thiophene Amide Formation: The thiophene-2-amido group can be introduced via amide coupling reactions using reagents like EDCI or DCC.
Final Coupling: The final step involves coupling the benzofuran core with the thiophene amide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized temperature, solvent, and catalyst conditions.
Purification Techniques: Employing efficient purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the amide group to amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced amide derivatives.
Substitution Products: Halogenated or other substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands and affecting gene expression.
相似化合物的比较
Similar Compounds
N-(3,4-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:
Uniqueness
- The presence of both methoxy groups and thiophene moiety in this compound may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-27-16-10-9-13(12-17(16)28-2)23-22(26)20-19(14-6-3-4-7-15(14)29-20)24-21(25)18-8-5-11-30-18/h3-12H,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPRMOANFDCDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
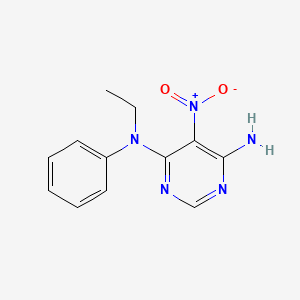
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444171.png)
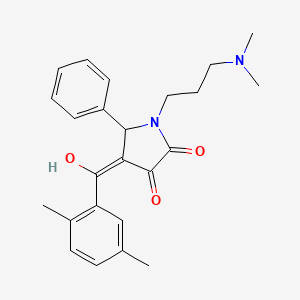
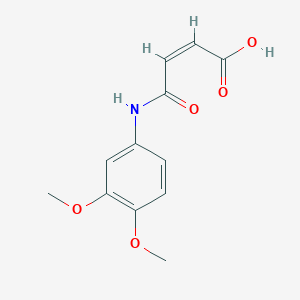
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)
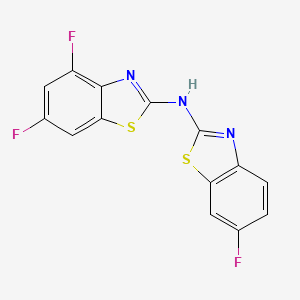
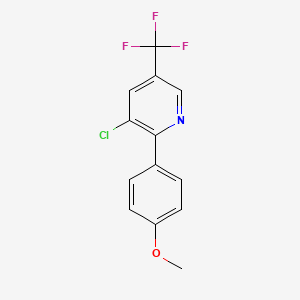
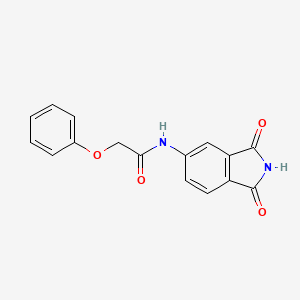
![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)
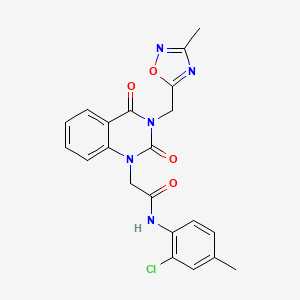
![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)
![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)
